molecular formula C21H19ClN4O4 B2816963 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide CAS No. 941894-66-2

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide

Cat. No.: B2816963
CAS No.: 941894-66-2
M. Wt: 426.86
InChI Key: TYNPKBZBGWFSIE-UHFFFAOYSA-N
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Description

The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide” is a complex organic molecule . It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecule consists of a 1,3-benzodioxol-5-ylmethyl group attached to a piperazine ring. This is further connected to a 2-chloro-phenyl moiety via a C—N bond .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 392.41 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Antimalarial Activity

Compounds related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide, particularly those with similar structural features, have been explored for their potential antimalarial activities. Derivatives of this compound, including tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have shown activity against malaria, underscoring the importance of specific functional groups and the benzodioxole moiety in generating antimalarial activity (Cunico et al., 2009).

Antimicrobial and Antifungal Properties

Organotin(IV) derivatives of the compound, specifically synthesized as organotin(IV) 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioates, have demonstrated significant antibacterial and antifungal activities. These derivatives exhibit cytotoxic activity against ovarian cancer cells, suggesting a broader spectrum of biological activity and potential therapeutic applications (Shaheen et al., 2018).

Anticancer Activity

Synthesis and pharmacological evaluation of derivatives incorporating the benzothiazole, pyrimidine, and piperazine nucleuses have shown anticancer and anti-inflammatory activities. This includes substituted derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, highlighting the compound's potential as a lead for developing new anticancer agents (Ghule et al., 2013).

Enzyme Inhibition for Disease Treatment

Discovery of related compounds such as 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been significant in identifying aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). Such inhibitors are promising for treating diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications for compounds within this structural class (Shibuya et al., 2018).

Neuropeptide Y5 Antagonism for Obesity Treatment

Benzoxazinone derivatives, structurally related to the queried compound, have been synthesized as neuropeptide Y5 (NPY Y5) antagonists, showing potential for treating obesity. These compounds displayed in vivo activity in reducing food intake in rodents, indicating their potential utility in developing treatments for obesity (Torrens et al., 2005).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known bioactivity of many piperazine derivatives . Additionally, studies could be conducted to optimize its synthesis and understand its reactivity with other organic molecules .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c22-16-3-2-15(11-23)17(10-16)24-20(27)21(28)26-7-5-25(6-8-26)12-14-1-4-18-19(9-14)30-13-29-18/h1-4,9-10H,5-8,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNPKBZBGWFSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=C(C=CC(=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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